molecular formula C16H13N B057357 2,2-Diphenylcyclopropanecarbonitrile CAS No. 30932-41-3

2,2-Diphenylcyclopropanecarbonitrile

Cat. No. B057357
CAS RN: 30932-41-3
M. Wt: 219.28 g/mol
InChI Key: DHLFXGMJDRNWME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Diphenylcyclopropanecarbonitrile-related compounds involves the reaction of methylenecyclopropanes with diphenyl diselenide, which under certain conditions, can lead to ring-opened products. These products can further undergo oxidative cyclization to furnish derivatives in moderate yields (Liu & Shi, 2004). Similarly, Lewis acid-catalyzed reactions with 1,2-diphenyldiselane or 1,2-di-p-tolyldisulfane add to methylenecyclopropanes, forming useful intermediates in organic synthesis (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2,2-Diphenylcyclopropanecarbonitrile and its derivatives is characterized by the presence of a cyclopropane ring, which is highly strained, making these compounds reactive towards various chemical transformations. The cyclopropane ring, when substituted with phenyl groups, adds to the complexity of reactions due to the stabilization provided by these groups.

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including Lewis acid-catalyzed ring-opening reactions and electrophilic additions, demonstrating their chemical versatility. For instance, methylenecyclopropanes react with diphenylphosphine oxide in the presence of sulfur or selenium upon heating, leading to homoallylic thiol or selenol derivatives (Shi, Jiang, & Liu, 2007).

Scientific Research Applications

  • Electrosynthesis of 1-acyl-2,2-diphenylcyclopropanes : These compounds, through acid-catalyzed ring-opening, lead to derivatives that can evolve into substituted naphthalenes or β-benzhydryl-α,β-cycloalkenones depending on the nature of the intermediate allyl ketone. This process illustrates the compound's role in synthesizing complex organic structures (Oudeyer et al., 2003).

  • Stereochemistry of electroreductions of bromocyclopropanes : Research on 1-bromo-2,2-diphenylcyclopropane carboxylic acid and its derivatives in the presence of adsorbed alkaloids demonstrated interactions that facilitate the cleavage of carbon-halogen bonds. This has implications for asymmetric electrochemical synthesis, providing insights into reaction mechanisms and the formation of optically active products (Hazard et al., 1982).

  • Aza-di-π-methane photoreactivity : The compound has been used in the study of aza-di-π-methane rearrangement, a reaction of significant interest in organic photochemistry. The findings have synthetic value since β,γ-unsaturated nitriles, which are typically resistant to this reaction, could be converted efficiently using derivatives of 2,2-diphenylcyclopropanecarbonitrile (Armesto et al., 1992).

  • Synthesis of antiarrhythmic agents : A novel process has been developed for the synthesis of (±)-cibenzoline and its analogs using 2,2-diphenylcyclopropanecarbonitrile as an intermediate. This highlights its application in the development of pharmaceutical compounds (Gholap et al., 2008).

properties

IUPAC Name

2,2-diphenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFXGMJDRNWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292080
Record name 2,2-Diphenylcyclopropanecarbonitrile
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diphenylcyclopropanecarbonitrile

CAS RN

30932-41-3
Record name 2,2-Diphenylcyclopropanecarbonitrile
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Record name 2,2-Diphenylcyclopropanecarbonitrile
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Record name 2,2-Diphenylcyclopropanecarbonitrile
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Record name 2,2-diphenylcyclopropanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HM Walborsky, FM Hornyak - Journal of the American Chemical …, 1956 - ACS Publications
It has been shown5 that optically active 2, 2-diphenylcyclopropyl cyanide is readily racemized when treated with lithium diisopropyl amide. This work showed that although according to …
Number of citations: 25 pubs.acs.org
AR Gholap, V Paul, KV Srinivasan - Synthetic Communications®, 2008 - Taylor & Francis
Synthesis of (±)-cibenzoline and its analogs has been achieved by a simple sequence of reactions. The diaryl cyanoolefin intermediate 3 could be prepared by Knoevenagel …
Number of citations: 10 www.tandfonline.com
HM Walborsky, FM Hornyak - Journal of the American Chemical …, 1955 - ACS Publications
2, 2-Diphenylcyclopropanecarboxylic acid was prepared by the condensation of 1, 1-diphenylethylene with ethyl diazo-acetate and by the condensation of methyl acrylate with …
Number of citations: 106 pubs.acs.org
JM McBride - Journal of the American Chemical Society, 1971 - ACS Publications
Taken together these three observations—(1) that no kinetic isotope effect is observed when only one of two geminate radicals is deuterated,(2) that such an effect is operative when …
Number of citations: 30 pubs.acs.org
EW Yankee, FD Badea, NE Howe… - Journal of the American …, 1973 - ACS Publications
XLIII. of Page 1 4210 of the height of a typical C atom in previous difference maps. For the parent complex of the 313 reflections omittedfrom the refinement for which F„(I) 2 < 3a(F02), …
Number of citations: 55 pubs.acs.org
FM Hornyak - 1955 - search.proquest.com
Preliminary Discussion Purpose of the study.—The properties of cyclopropane deriva tives are of chemical interest mainly because of the unique geometry of the three-membered ring …
Number of citations: 0 search.proquest.com
FG Bordwell, MD Wolfinger - Journal of the American Chemical …, 1971 - ACS Publications
Taken together these three observations—(1) that no kinetic isotope effect is observed when only one of two geminate radicals is deuterated,(2) that such an effect is operative when …
Number of citations: 10 pubs.acs.org
HW Pinnick, YH Chang, SC Foster… - The Journal of Organic …, 1980 - ACS Publications
Ethyl cyclopropanecarboxylate reacts with strong base to give a self-condensation product involving 3 mol of the ester. Some chemistry of this new compound is described. The carbonyl …
Number of citations: 37 pubs.acs.org
NL Bauld, TL Welsher, J Cessac… - Journal of the American …, 1978 - ACS Publications
The concept of antiaromaticity as applied to 4n-x electron monocyclic conjugated systems is examined and two subtypes distinguished. Relativeantiaromaticity is the term which …
Number of citations: 54 pubs.acs.org
NN Patwardhan - 2012 - vtechworks.lib.vt.edu
The development of chiral organometallics for asymmetric synthesis is a topic of significant research in the recent past. The most studied in this class are the chiral organolithium …
Number of citations: 0 vtechworks.lib.vt.edu

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